![molecular formula C10H14ClNO2 B2489748 Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride CAS No. 1391373-95-7](/img/structure/B2489748.png)

Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

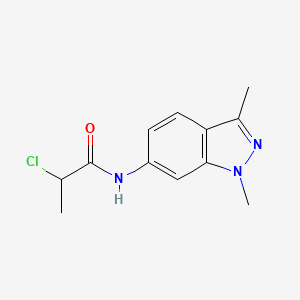

Synthesis Analysis

The synthesis of derivatives similar to Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride involves complex chemical reactions. For instance, compounds like methyl 4-amino-2-hydroxy-benzoate undergo chlorination to produce chlorinated products with significant fungicidal activity (Stelt, Suurmond, & Nauta, 1956). Another example is the preparation of compounds through the amide bond formation, demonstrating the complexity of synthesizing such molecules (Demizu et al., 2015).

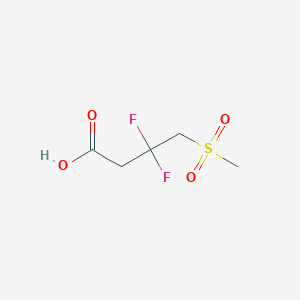

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is often characterized using techniques like NMR, IR, and mass spectral data. These methods provide detailed insights into the molecular geometry and electronic structure of the compounds (Demizu et al., 2015).

Chemical Reactions and Properties

Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride and its derivatives undergo various chemical reactions. For example, the chlorination of methyl 4-amino-2-hydroxy-benzoate results in the formation of chlorinated compounds with potential fungicidal properties (Stelt, Suurmond, & Nauta, 1956). Continuous-flow diazotization has been applied for the efficient synthesis of related compounds, showcasing a method to inhibit parallel side reactions (Yu et al., 2016).

科学的研究の応用

Hydrolysis and Saponification

Methyl benzoates, including Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride, have been studied for their hydrolysis and saponification properties. Alemán, Boix, and Poliakoff (1999) demonstrated that methyl benzoates undergo hydrolysis and saponification in both water and slightly alkaline solution at high temperatures. This solvent-free procedure achieves partial hydrolysis or quantitative saponification, even of sterically hindered and p-substituted methyl benzoates (Alemán, Boix, & Poliakoff, 1999).

Synthesis Efficiency

Yu et al. (2016) explored the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate through continuous-flow diazotization of methyl 2-aminobenzoate. This method significantly reduced side reactions like hydrolysis, demonstrating the potential for enhancing synthesis efficiency in flow reactors (Yu et al., 2016).

Chemical Transformation

Ukrainets et al. (2014) reported on the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Organic Synthesis

In the realm of organic synthesis, Casimir, Guichard, and Briand (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new and efficient reagent for N-phthaloylation of amino acids and derivatives. Their method was racemization-free and yielded excellent results with various compounds, highlighting the versatility of methyl benzoate derivatives in synthesis (Casimir, Guichard, & Briand, 2002).

Chemical Analysis and Extraction

Kagaya and Yoshimori (2012) utilized methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its effectiveness in preconcentrating various elements, including Cu(II), for analytical applications (Kagaya & Yoshimori, 2012).

Safety and Hazards

特性

IUPAC Name |

methyl 2-[(1R)-1-aminoethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMRKIOVDPKQKH-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)

![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)